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Compound of Interest

Compound Name: 2-Ethynyl-5-nitropyrimidine

Cat. No.: B15400925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and comprehensive theoretical data for 2-Ethynyl-5-
nitropyrimidine (CAS: 1196146-91-4) is limited in publicly available scientific literature. This

guide provides a detailed overview based on established principles and data from structurally

related compounds, including substituted nitropyrimidines and ethynylpyrimidines, to infer its

probable characteristics and guide future research.

Introduction
2-Ethynyl-5-nitropyrimidine is a heterocyclic compound featuring a pyrimidine ring

substituted with an ethynyl group at the 2-position and a nitro group at the 5-position. The

presence of the electron-withdrawing nitro group and the versatile ethynyl moiety suggests

potential applications in medicinal chemistry and materials science. Pyrimidine derivatives are

known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and

anticancer properties. The nitro group is a well-known pharmacophore, and the ethynyl group

provides a handle for further functionalization via reactions like "click chemistry."

This document outlines the probable theoretical and experimental characteristics of 2-Ethynyl-
5-nitropyrimidine, drawing parallels from closely related analogues.
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While specific theoretical studies on 2-Ethynyl-5-nitropyrimidine are not readily available,

density functional theory (DFT) calculations are a standard approach for predicting the

properties of such molecules.

Table 1: Predicted Molecular Properties of 2-Ethynyl-5-nitropyrimidine

Property
Predicted
Value/Information

Basis of Prediction

Molecular Formula C₆H₃N₃O₂

Molecular Weight 149.11 g/mol

Geometry
Planar pyrimidine ring with a

linear ethynyl group.

General chemical principles

and DFT optimizations on

similar structures.

Dipole Moment

Expected to be significant due

to the strongly electron-

withdrawing nitro group.

Comparison with other

nitropyrimidine derivatives.

HOMO-LUMO Gap

Predicted to be relatively small,

suggesting potential for

chemical reactivity and charge

transfer interactions.

DFT calculations on analogous

nitropyrimidine systems often

show a small energy gap.

Table 2: Predicted Spectroscopic Data for 2-Ethynyl-5-nitropyrimidine
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Spectroscopic Technique
Predicted Chemical Shifts /
Frequencies

Rationale

¹H NMR

Pyrimidine protons expected in

the δ 8.5-9.5 ppm range.

Ethynyl proton expected

around δ 3.0-3.5 ppm.

Downfield shift due to the

electron-withdrawing nature of

the pyrimidine ring and nitro

group.

¹³C NMR

Pyrimidine carbons expected

in the δ 120-160 ppm range.

Ethynyl carbons expected

around δ 70-90 ppm.

Chemical shifts are influenced

by the electronegativity of

adjacent atoms and

aromaticity.

IR Spectroscopy

C≡C stretch (alkyne) ~2100-

2260 cm⁻¹. N-O stretch (nitro)

~1500-1550 cm⁻¹

(asymmetric) and ~1300-1350

cm⁻¹ (symmetric). C-N and

C=N stretches characteristic of

the pyrimidine ring.

Standard group frequencies for

the respective functional

groups.

Synthesis and Experimental Protocols
A definitive, published synthesis for 2-Ethynyl-5-nitropyrimidine is not available. However, a

plausible synthetic route can be proposed based on established methodologies for the

synthesis of substituted pyrimidines. A common approach involves the condensation of a 1,3-

dicarbonyl compound (or its equivalent) with an amidine. For ethynyl-substituted pyrimidines, a

Sonogashira coupling is a standard method.

Proposed Synthetic Workflow:

Starting Material
(e.g., 2-chloro-5-nitropyrimidine)

Sonogashira Coupling
(with trimethylsilylacetylene)

Pd catalyst, Cu(I) co-catalyst, base Deprotection
(e.g., with TBAF)

Intermediate Product
(2-Ethynyl-5-nitropyrimidine)

Final Product

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Ethynyl-5-nitropyrimidine.
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Detailed Experimental Protocol (Hypothetical):
Reaction: Sonogashira coupling of 2-chloro-5-nitropyrimidine with trimethylsilylacetylene

followed by deprotection.

Materials:

2-chloro-5-nitropyrimidine

Trimethylsilylacetylene

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Base (e.g., triethylamine or diisopropylethylamine)

Solvent (e.g., anhydrous THF or DMF)

Tetrabutylammonium fluoride (TBAF) for deprotection

Standard workup and purification reagents (ethyl acetate, brine, silica gel)

Procedure:

To a solution of 2-chloro-5-nitropyrimidine in anhydrous THF, add the palladium catalyst,

copper(I) iodide, and the base.

Degas the mixture with argon or nitrogen.

Add trimethylsilylacetylene dropwise and stir the reaction at room temperature or with gentle

heating until the starting material is consumed (monitored by TLC).

Upon completion, quench the reaction with aqueous ammonium chloride and extract the

product with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel to obtain the silyl-protected

intermediate.

Dissolve the intermediate in THF and treat with a solution of TBAF.

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

Work up the reaction by adding water and extracting with an organic solvent.

Purify the final product by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways
The biological activity of 2-Ethynyl-5-nitropyrimidine has not been reported. However, the

nitropyrimidine scaffold is present in various biologically active molecules. Nitro-containing

compounds are known to exhibit a range of activities, including antimicrobial and anticancer

effects, often through mechanisms involving bioreduction of the nitro group to reactive nitrogen

species.

Many pyrimidine derivatives act as inhibitors of various kinases or other enzymes. Given its

structure, 2-Ethynyl-5-nitropyrimidine could potentially be investigated as an inhibitor in

pathways relevant to cancer or infectious diseases.

Logical Relationship for Investigating Biological
Activity:
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Initial Screening

Mechanism of Action Studies

2-Ethynyl-5-nitropyrimidine

Cytotoxicity Assays
(e.g., MTT, XTT)

Antimicrobial Assays
(e.g., MIC determination)

Enzyme Inhibition Assays
(e.g., Kinase panels)

If cytotoxic

Cell-based Pathway Analysis
(e.g., Western Blot, Reporter Assays)

If cytotoxic

Biophysical Interaction Studies
(e.g., SPR, ITC)

To validate target

Click to download full resolution via product page

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion and Future Directions
2-Ethynyl-5-nitropyrimidine represents an under-explored molecule with potential for further

investigation. The lack of direct experimental data necessitates that initial studies focus on

establishing a reliable synthetic route and performing comprehensive spectroscopic and

structural characterization. Subsequent research can then delve into its potential biological

activities, guided by the known pharmacology of related nitropyrimidine derivatives. The ethynyl

group offers a valuable tool for the development of chemical probes or for conjugation to other

molecules to explore its therapeutic potential. Theoretical studies, such as DFT and molecular

docking, will be crucial in rationalizing experimental findings and guiding the design of future

analogues with improved properties.
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To cite this document: BenchChem. [Theoretical and Experimental Insights into 2-Ethynyl-5-
nitropyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15400925#theoretical-studies-of-2-ethynyl-5-
nitropyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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